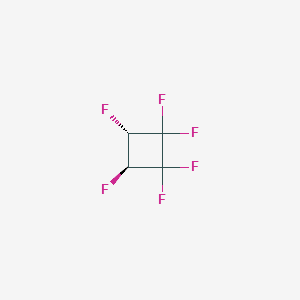
Trans-1,1,2,2,3,4-hexafluorocyclobutane
Overview
Description
Trans-1,1,2,2,3,4-hexafluorocyclobutane (C4H2F6) is a chemical compound with a molecular weight of 164.0491 g/mol . It contains a total of 12 bonds, including 10 non-H bonds and 1 four-membered ring . The IUPAC name for this compound is (3S,4S)-1,1,2,2,3,4-hexafluorocyclobutane .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule can be visualized in both 2-dimensional (2D) and 3-dimensional (3D) chemical structure images .Physical and Chemical Properties Analysis
This compound has a molecular weight of 164.05 g/mol . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a complexity of 134 and is canonicalized .Scientific Research Applications
1. Spectroscopy and Molecular Structure
- Infrared Absorption Spectra : Studies like those conducted by Lacher, Büchler, and Park (1952) have examined the infrared absorption spectra of related compounds to understand their molecular structure and behavior (Lacher, Büchler, & Park, 1952).
2. Conformational Studies
- 12-Helix Folding of Cyclobutane β-Amino Acid Oligomers : Research by Fernandes et al. (2010) explored the conformational preferences of trans-2-aminocyclobutane carboxylic acid oligomers, providing insights into their potential for well-defined helical conformations (Fernandes et al., 2010).
3. Photochemical Reactions
- Photocycloaddition Studies : Research on compounds like trans-1,1,2,2,3,4-hexafluorocyclobutane often includes studies of their behavior in photochemical reactions, as shown in studies by Vassilikogiannakis, Chronakis, and Orfanopoulos (1998) (Vassilikogiannakis, Chronakis, & Orfanopoulos, 1998).
4. Chemical Rearrangements
- Stereochemical Analysis : Studies by Berson and Dervan (1973) have analyzed the stereochemical aspects of certain rearrangements in related cyclobutane compounds, contributing to the understanding of their chemical behavior (Berson & Dervan, 1973).
5. Fluorescence and Excimer Formation
- Optical Studies : Mizuno and Otsuji (1986) conducted research on the fluorescence and excimer formation in certain diaryloxycyclobutanes, which can provide insights into the properties of related hexafluorocyclobutane compounds (Mizuno & Otsuji, 1986).
6. Thermal Behavior and Stability
- Thermal Rearrangements : Doering and DeLuca (2003) explored the thermal behavior of cyclobutanes fused to other cyclic systems, providing information on their stability and reaction pathways (Doering & DeLuca, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Trans-1,1,2,2,3,4-hexafluorocyclobutane is a small, fluorinated molecule It’s known to be used as a fire suppressant, implying that its targets could be the chemical reactions that sustain flames.
Mode of Action
Biochemical Pathways
Pharmacokinetics
As a small, fluorinated molecule , it’s likely that it has unique physical and chemical properties that affect its bioavailability.
Result of Action
As a fire suppressant, its primary effect is likely the extinguishment of flames.
Action Environment
Properties
IUPAC Name |
(3S,4S)-1,1,2,2,3,4-hexafluorocyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSLTAIWOIYSGZ-LWMBPPNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](C(C1(F)F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


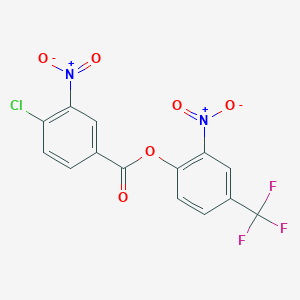
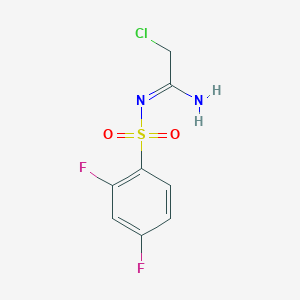
![3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine](/img/structure/B3040604.png)

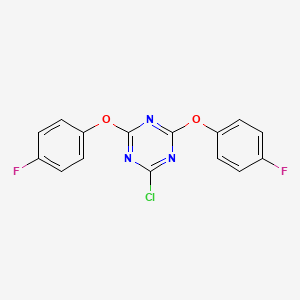
![2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3040610.png)
![N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea](/img/structure/B3040611.png)
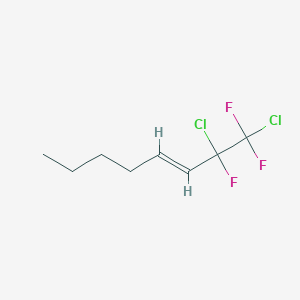
![2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3040615.png)
![2,3,3-trichloro-N-[6-(4-fluorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B3040618.png)
![2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid](/img/structure/B3040619.png)

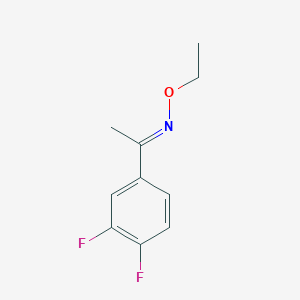
![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3040622.png)
